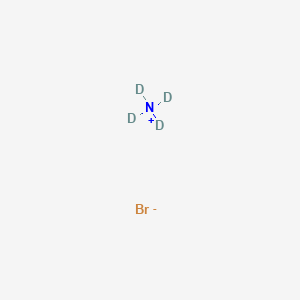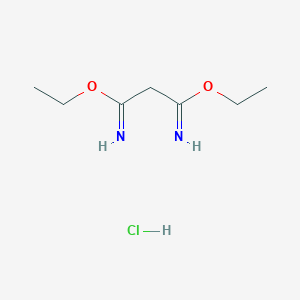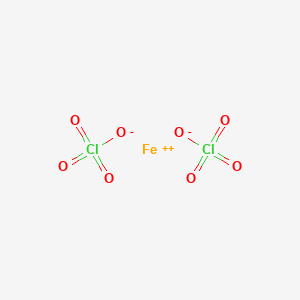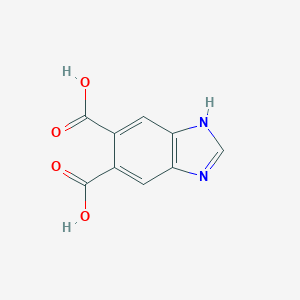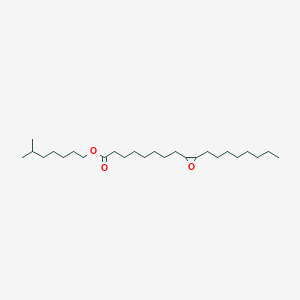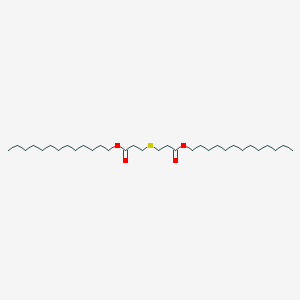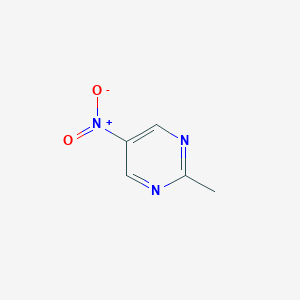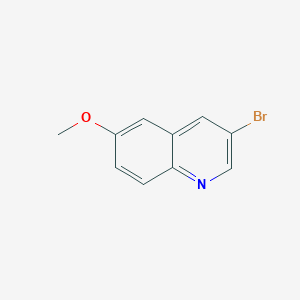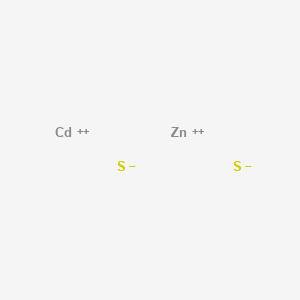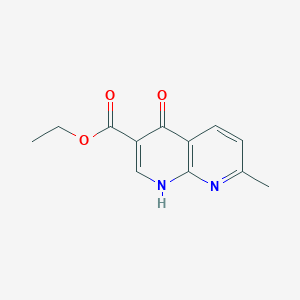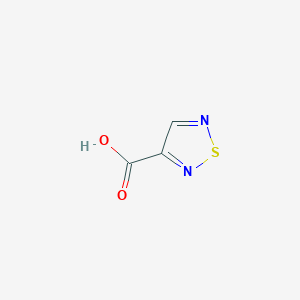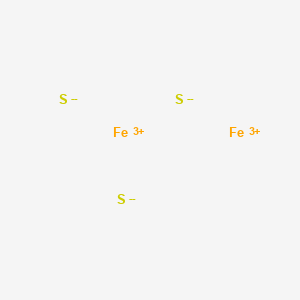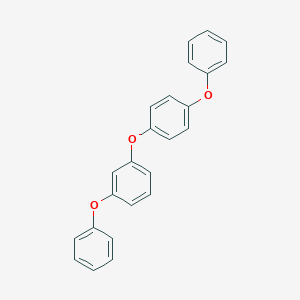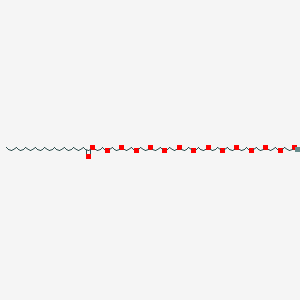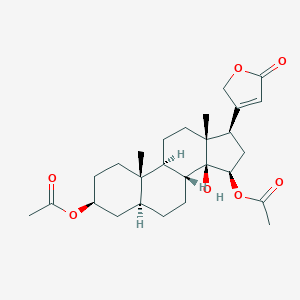
Alloglaucotoxigenin, deoxo-, 3,15-diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alloglaucotoxigenin, deoxo-, 3,15-diacetate is a natural compound that is found in the roots of the plant Gloriosa superba. It belongs to the family of colchicine-type alkaloids and has been studied extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Alloglaucotoxigenin, deoxo-, 3,15-diacetate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. It has also been studied for its potential use as an anti-malarial and anti-viral agent.
Mecanismo De Acción
Alloglaucotoxigenin, deoxo-, 3,15-diacetate exerts its effects by binding to tubulin, a protein that is essential for cell division. It inhibits microtubule formation, which leads to cell cycle arrest and apoptosis. It also inhibits the formation of new blood vessels, which is important for the growth and spread of tumors.
Efectos Bioquímicos Y Fisiológicos
Alloglaucotoxigenin, deoxo-, 3,15-diacetate has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of inflammatory cytokines and reduces inflammation. It has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alloglaucotoxigenin, deoxo-, 3,15-diacetate has several advantages for lab experiments. It is a natural compound that can be easily synthesized from colchicine. It has been extensively studied and its mechanism of action is well understood. However, it also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of alloglaucotoxigenin, deoxo-, 3,15-diacetate. One direction is to study its potential use as an anti-viral agent, particularly for the treatment of COVID-19. Another direction is to study its potential use as an anti-malarial agent. It could also be studied for its potential use in combination with other anti-cancer drugs to enhance their efficacy. Finally, further studies are needed to determine its potential toxicity and to develop more effective methods for its delivery.
Conclusion:
Alloglaucotoxigenin, deoxo-, 3,15-diacetate is a natural compound that has shown promising results for its potential therapeutic applications. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-angiogenic properties. Its mechanism of action is well understood and its synthesis method is well established. However, further studies are needed to determine its potential toxicity and to develop more effective methods for its delivery.
Métodos De Síntesis
Alloglaucotoxigenin, deoxo-, 3,15-diacetate can be synthesized from the natural compound colchicine, which is found in the seeds of the plant Colchicum autumnale. The synthesis involves several steps, including acetylation and demethylation, and has been successfully achieved by various research groups.
Propiedades
Número CAS |
14155-62-5 |
|---|---|
Nombre del producto |
Alloglaucotoxigenin, deoxo-, 3,15-diacetate |
Fórmula molecular |
C27H38O7 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13R,14S,15R,17R)-15-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-20(25)8-10-26(4)22(17-11-24(30)32-14-17)13-23(27(21,26)31)34-16(2)29/h11,18-23,31H,5-10,12-14H2,1-4H3/t18-,19-,20-,21+,22+,23+,25-,26+,27+/m0/s1 |
Clave InChI |
SPHCTXPYSOATFO-UPFWHWMBSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3([C@@H](C[C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C |
Sinónimos |
3β,15β-Di(acetyloxy)-14-hydroxy-5α-card-20(22)-enolide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



